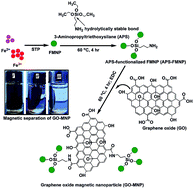Synthesis of covalently bonded graphene oxide–iron magnetic nanoparticles and the kinetics of mercury removal†
RSC Advances Pub Date: 2014-12-02 DOI: 10.1039/C4RA13126F
Abstract
Synergistically combined nanomaterials have been applied in various fields in materials science to improve the properties of nanocomposites. However, limited studies focus on the ability of such composites for water treatment. A graphene oxide (GO)–iron oxide (Fe3O4) magnetic nano-particle composite (GOMNP) was synthesized and used to study the Hg2+ adsorption kinetics from aqueous solution at various temperatures. GO was attached to magnetic nanoparticles via the amine group of 3-aminopropyltriethoxysilane which was attached the surface of Fe3O4. The GOMNP nano-composite had a Hg2+ adsorption capacity of 16.6 mg g−1. IR spectra analysis showed that hydroxyl and carboxylate functional groups were mainly responsible for Hg2+ adsorption. Adsorption of Hg2+ by the GOMNP obeyed different adsorption mechanisms at varying adsorption temperatures. The Elovich kinetics model described the Hg2+ adsorption data better than any of the other three models tested. The GOMNP nano-composite is thus a promising nanosorbent for Hg2+ removal from aqueous solutions.


Recommended Literature
- [1] Strongly luminescent metal–organic compounds: spectroscopic properties and crystal structure of substituted 1,8-naphthyridine and its zinc(II) complex
- [2] High performance piezocomposites for flexible device application†
- [3] Inorganic chemistry
- [4] Back cover
- [5] The scale-up of continuous biphasic liquid/liquid reactions under super-heating conditions: methodology and reactor design†
- [6] Transition-metal-catalyzed intramolecular cyclization of amido(hetero)arylboronic acid aldehydes to isoquinolinones and derivatives†
- [7] Electron transfer induced thermochromism in a VO2–graphene–Ge heterostructure
- [8] Photophysical, photochemical and antibacterial photosensitizing properties of a novel octacationic Zn(ii)-phthalocyanine
- [9] Nucleation-controlled vacancy formation in light-emitting wide-band-gap oxide nanocrystals in glass
- [10] Development of the catalytic reactivity of an oxo–peroxo Mo(vi) Schiff base complex supported on supermagnetic nanoparticles as a reusable green nanocatalyst for selective epoxidation of olefins†










